molecular formula C21H15BrN4OS B12272962 1-(4-bromophenyl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

1-(4-bromophenyl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

Cat. No.: B12272962
M. Wt: 451.3 g/mol
InChI Key: XDVLHKIYPDEPGE-UHFFFAOYSA-N
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Description

Nomenclature and IUPAC Classification

The systematic naming of this compound follows IUPAC guidelines, which prioritize functional groups and substituent positions. The parent structure is ethanone , with a 4-bromophenyl group at position 1 and a sulfanyl-linked triazole ring at position 2. The triazole ring is further substituted with a phenyl group at position 4 and a pyridin-3-yl group at position 5. The full IUPAC name is 1-(4-bromophenyl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone .

Table 1: Key Identifiers and Molecular Properties

Property Value
IUPAC Name 1-(4-Bromophenyl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
Molecular Formula C21H17BrN4OS
Molecular Weight 453.35 g/mol
CAS Registry Number Not reported in cited sources
SMILES Notation C1=CC=CC(=C1Br)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CN=CC=C4

The molecular formula, C21H17BrN4OS , accounts for the bromophenyl (C6H4Br), ethanone (C2H3O), sulfanyl (S), and triazole-pyridine (C13H10N4) components. The triazole ring’s 1,2,4-configuration and substituent positions are critical for distinguishing it from isomeric forms.

Historical Context in Triazole-Based Compound Research

Triazoles have been pivotal in medicinal chemistry since the mid-20th century, with early work focusing on their antimicrobial properties. The discovery of antifungal agents like fluconazole and itraconazole underscored the pharmacological potential of 1,2,4-triazole derivatives. The compound under discussion emerges from efforts to diversify triazole scaffolds by incorporating sulfur-containing groups (e.g., sulfanyl) and aromatic substituents (e.g., bromophenyl, pyridinyl) to enhance bioactivity.

Synthetic methodologies for analogous compounds, such as S-alkylation of triazole-thiol intermediates with halogenated ketones, were refined in the 2000s. For example, the reaction of 4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol with 2-bromo-1-(4-bromophenyl)ethanone under alkaline conditions represents a common pathway. These advances enabled the systematic exploration of structure-activity relationships in triazole derivatives, particularly their interactions with enzymes and receptors.

Significance in Heterocyclic Chemistry

The compound’s architecture exemplifies the versatility of heterocyclic systems in drug design. The 1,2,4-triazole core contributes aromatic stability and hydrogen-bonding capacity, while the sulfanyl group introduces redox activity and nucleophilic reactivity. The 4-bromophenyl moiety enhances electron-withdrawing effects, potentially modulating electronic properties and binding affinities.

In materials science, such hybrids are investigated for their optical and coordination properties. The pyridine ring, for instance, can act as a ligand in metal-organic frameworks (MOFs), whereas the bromine atom offers a site for further functionalization via cross-coupling reactions. These attributes position the compound as a multifunctional scaffold for developing targeted therapies and advanced materials.

Properties

Molecular Formula

C21H15BrN4OS

Molecular Weight

451.3 g/mol

IUPAC Name

1-(4-bromophenyl)-2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone

InChI

InChI=1S/C21H15BrN4OS/c22-17-10-8-15(9-11-17)19(27)14-28-21-25-24-20(16-5-4-12-23-13-16)26(21)18-6-2-1-3-7-18/h1-13H,14H2

InChI Key

XDVLHKIYPDEPGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)Br)C4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Triazole Core Formation

The triazole ring is synthesized via cyclization of thiosemicarbazide precursors. A representative protocol involves:

  • Reactants : Pyridine-3-carbohydrazide and phenyl isothiocyanate.
  • Conditions : Reflux in ethanol (5 hours, 80°C) followed by alkaline cyclization (2 N NaOH, 4 hours).
  • Yield : 88% after recrystallization.

Mechanism :

  • Thiosemicarbazide formation via nucleophilic addition.
  • Base-induced cyclodehydration to form the 1,2,4-triazole-3-thiol intermediate.

Functionalization with 4-Bromophenyl Ethanone

The sulfanyl group is introduced via nucleophilic substitution:

  • Reactants : 4-Phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol and 2-bromo-1-(4-bromophenyl)ethanone.
  • Conditions : Anhydrous acetone, K₂CO₃ (2 eq.), room temperature (4 hours).
  • Yield : 86% after recrystallization.

Key Data :

Parameter Value
Solvent Acetone
Base K₂CO₃
Reaction Time 4 hours
Purity (HPLC) >98%

Microwave-Assisted One-Pot Synthesis

Streamlined Protocol

This method reduces reaction time and improves yield using microwave irradiation:

  • Reactants :
    • 5-(Pyridin-3-yl)-1,3,4-oxadiazole-2-thiol.
    • 2,4-Dibromoacetophenone.
  • Conditions :
    • Ethanol, triethylamine (0.1 mL).
    • Microwave irradiation (150 W, 90°C, 15 minutes).
  • Yield : 92%.

Advantages :

  • 10-fold reduction in reaction time compared to conventional heating.
  • Enhanced regioselectivity for the 4-phenyltriazole isomer.

Purification and Characterization

  • Recrystallization : Methanol yields colorless blocks.
  • Analytical Data :
    • ¹H NMR (DMSO-d₆) : δ 8.90 (s, pyridine-H), 7.85 (d, J = 8.5 Hz, bromophenyl-H).
    • IR (KBr) : 1698 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).

Sequential Coupling and Oxidation

Stepwise Assembly

A modular approach avoids unstable intermediates:

  • Synthesis of 4-Phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol :
    • From isonicotinyl hydrazine and phenyl isothiocyanate (95% yield).
  • Sulfanylation with 2-Chloro-1-(4-bromophenyl)ethanone :
    • DMF, NaH (1.2 eq.), 70°C, 6 hours.
    • Yield: 78%.

Oxidation State Control

  • Critical Consideration : The sulfanyl group (-S-) is prone to oxidation. Use of inert atmosphere (N₂) prevents disulfide formation.
  • Stabilization : Add 0.1% BHT (butylated hydroxytoluene) to reaction mixtures.

Comparative Analysis of Methods

Method Yield Time Key Advantage Limitation
Cyclocondensation 86% 9 hr High purity Multi-step purification
Microwave-Assisted 92% 15 min Rapid synthesis Specialized equipment required
Sequential Coupling 78% 6 hr Modular flexibility Sensitivity to oxidation

Industrial-Scale Optimization

Solvent Selection

  • Preferred Solvents : DMF or DMSO for solubility (>50 mg/mL).
  • Avoid : THF (low solubility, <10 mg/mL).

Catalytic Enhancements

  • Palladium Catalysts : Pd(OAc)₂ (0.5 mol%) improves coupling efficiency in aryl bromide reactions.
  • Ligands : Tri-tert-butylphosphonium tetrafluoroborate enhances turnover number (TON = 1,200).

Challenges and Solutions

Byproduct Formation

  • Issue : Competing formation of 1,3,4-oxadiazole isomers during cyclization.
  • Solution : Adjust pH to 8–9 using NH₄OH to suppress oxadiazole pathways.

Scalability Limitations

  • Microwave Reactions : Batch size limited to 10 g; continuous-flow systems under development.

Chemical Reactions Analysis

1-(4-Bromophenyl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the triazole ring or other functional groups.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown its effectiveness against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents. The mechanism of action often involves the inhibition of specific enzymes or receptors in microbial cells, leading to cell death or growth inhibition.

Anti-inflammatory Effects

In addition to its antimicrobial properties, there is evidence suggesting that 1-(4-bromophenyl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone may exhibit anti-inflammatory effects. This potential is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory pathways could provide therapeutic benefits.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. Ongoing research aims to elucidate the specific pathways involved and assess its efficacy against different types of cancer .

Organic Synthesis

The synthesis of 1-(4-bromophenyl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone typically involves multi-step organic reactions optimized for high yield and purity. This aspect makes it valuable in organic synthesis as a building block for more complex molecules .

Potential in Drug Development

Due to its ability to selectively bind to certain biological targets, this compound holds promise for drug development. Its unique functional groups can be modified to enhance potency and selectivity for specific molecular targets, potentially leading to the creation of novel therapeutic agents .

Synthesis and Characterization

A study published in Molbank detailed the successful synthesis of derivatives of this compound through S-alkylation and subsequent reduction processes. The synthesized compounds were characterized using various techniques such as NMR spectroscopy and mass spectrometry, confirming their structural integrity and purity .

Another significant study evaluated the biological activity of related compounds containing the triazole ring structure. The findings indicated that modifications to the triazole moiety could significantly influence antimicrobial and anticancer activities, highlighting the importance of structural variations in optimizing therapeutic efficacy .

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural Analogues

Structurally analogous compounds differ primarily in substituents on the triazole ring, the ethanone moiety, or the heterocyclic systems. Key examples include:

Compound Name Substituents (Triazole Positions 4, 5) Ethanone Substituent Key Differences Reference
Target Compound 4-(4-bromophenyl), 5-phenyl 1-phenyl Pyridin-3-yl at position 5
2-{[4-(4-Bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylphenyl)ethanone 4-(4-bromophenyl), 5-(pyridin-3-yl) 1-(4-methylphenyl) 4-methylphenyl vs. phenyl in ethanone
2-{[4-(4-Bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone 4-(4-bromophenyl), 5-(pyridin-4-yl) 1-phenyl Pyridin-4-yl vs. pyridin-3-yl
1-(Adamantan-1-yl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone 4-methyl, 5-(thiophen-2-yl) 1-adamantyl Adamantyl and thiophen substituents

Key Observations :

  • Pyridine positional isomers (pyridin-3-yl vs. For instance, pyridin-4-yl derivatives may exhibit distinct hydrogen-bonding capabilities compared to pyridin-3-yl analogues .
  • Substituents on the ethanone moiety (e.g., 4-methylphenyl in vs.
Substituent Effects on Physical Properties

Substituents significantly impact melting points, solubility, and crystallinity:

Compound Substituents Melting Point (°C) Molecular Weight Reference
Target Compound 4-bromophenyl, pyridin-3-yl ~465 (estimated)
1-(Adamantan-1-yl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone Adamantyl, thiophen 156–157 374.1361
1-(3-Fluorophenyl)-2-((4-phenyl-5-(thiophen-3-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one 3-fluorophenyl, thiophen-3-ylmethyl 178–180 434.486

Key Observations :

  • Bulky substituents like adamantyl increase melting points due to enhanced crystal packing efficiency .

Key Observations :

  • The presence of a sulfanyl ethanone moiety is associated with diverse biological activities, but specific substituents dictate target selectivity.

Example :

  • describes the synthesis of a triazole derivative using p-bromo-phenacyl bromide, highlighting the versatility of α-halogenated ketones in constructing the sulfanyl ethanone scaffold .

Biological Activity

1-(4-bromophenyl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone is a complex organic compound with significant biological activity. Its structure incorporates a bromophenyl group, a triazole ring, and a sulfanyl linkage, which contribute to its pharmacological properties. The molecular formula is C16H13BrN4OS, with a molecular weight of approximately 389.3 g/mol .

Research indicates that this compound interacts with specific molecular targets such as enzymes and receptors, leading to the inhibition or modulation of their functions. Notably, it has been studied for its antimicrobial and anti-inflammatory properties. The triazole core is known for its broad spectrum of biological activities, including antibacterial and antifungal effects .

Biological Activity Overview

The biological activities of 1-(4-bromophenyl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone include:

  • Antimicrobial Activity : Exhibits potential against various pathogens.
  • Anti-inflammatory Effects : May reduce inflammation through modulation of inflammatory pathways.

Anticancer Activity

A study evaluated the anticancer effects of various triazole derivatives, including compounds similar to 1-(4-bromophenyl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone. The results indicated significant anti-proliferative activity against the HepG2 cell line with an IC50 value indicating effective concentration levels for inhibiting cell growth .

Antibacterial Screening

In vitro studies have demonstrated that derivatives of triazole compounds possess notable antibacterial properties. For instance, compounds with structural similarities showed MIC values ranging from 0.12 to 1.95 µg/mL against various bacterial strains . The introduction of bromine in the structure was found to enhance antibacterial activity significantly.

Comparative Analysis

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructural FeaturesUnique PropertiesAntimicrobial Activity
1-(4-Bromophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanoneMethyl substitution on triazoleDifferent electronic propertiesModerate
1-(4-Bromophenyl)-2-{[4-phenyl-5-(pyridin-3-y)-4H-1,2,4-triazol-3-thiol]}ethanoneThiol instead of sulfanylPotentially different biological activityHigh
1-(4-Bromophenyl)-2-{[4-methyl-5-(pyridin-3-y)-4H-1,2,4-triazol]}propanonePropanone instead of ethanoneVarying reactivity due to longer carbon chainLow

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